2(1H)-Pyrimidinone, 4-amino-5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyrimidinone, 4-amino-5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- is a complex organic compound that features a pyrimidinone core substituted with amino, bromo, and oxathiolane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- typically involves multiple steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of urea with β-dicarbonyl compounds under acidic or basic conditions.
Amination: The amino group at the 4-position can be introduced via nucleophilic substitution using ammonia or an amine derivative.
Oxathiolane Ring Formation: The oxathiolane ring can be formed by reacting a suitable thiol with an epoxide or halohydrin under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The amino and bromo groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Ammonia (NH₃), sodium azide (NaN₃)
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives
Reduction: Dehalogenated compounds
Substitution: Amino-substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as an antiviral agent. Its ability to interfere with viral replication makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. They may serve as lead compounds in the development of new antiviral drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for various applications.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- involves its interaction with specific molecular targets. In antiviral applications, it may inhibit viral enzymes or interfere with viral DNA/RNA synthesis. The exact pathways and targets can vary depending on the specific virus and the derivative used.
Comparison with Similar Compounds
Similar Compounds
- **2(1H)-Pyrimidinone, 4-amino-5-chloro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-
- **2(1H)-Pyrimidinone, 4-amino-5-iodo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-
Uniqueness
The uniqueness of 2(1H)-Pyrimidinone, 4-amino-5-bromo-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo group, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
145986-30-7 |
---|---|
Molecular Formula |
C8H10BrN3O3S |
Molecular Weight |
308.15 g/mol |
IUPAC Name |
4-amino-5-bromo-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H10BrN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6-/m1/s1 |
InChI Key |
QDHJQKGCCKOBKX-PHDIDXHHSA-N |
Isomeric SMILES |
C1[C@@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)Br |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.